molecular formula C7H17NO B2698504 1-Amino-4,4-dimethylpentan-2-ol CAS No. 1002329-67-0

1-Amino-4,4-dimethylpentan-2-ol

Cat. No.: B2698504
CAS No.: 1002329-67-0
M. Wt: 131.219
InChI Key: QZVAIVSSWVSYCP-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethylpentan-2-ol (CAS: 1002329-67-0) is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . This molecule features both an amino (-NH2) and a hydroxyl (-OH) functional group on a branched carbon chain, classifying it as an amino alcohol . Its structure is characterized by a logP of 0.66, a polar surface area of 46 Ų, and three rotatable bonds . Compounds within the amino alcohol family are of significant interest in scientific research due to their potential as versatile intermediates and chiral building blocks in organic synthesis and medicinal chemistry. The presence of two functional groups makes them suitable for constructing more complex molecules, such as pharmaceuticals and ligands for catalysis . As a building block, it is available for research applications. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Handling should only be performed by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4,4-dimethylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAIVSSWVSYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002329-67-0
Record name 1-amino-4,4-dimethylpentan-2-ol
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Synthetic Methodologies for 1 Amino 4,4 Dimethylpentan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis for Complex Amino Alcohol Scaffolds

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For a β-amino alcohol like 1-Amino-4,4-dimethylpentan-2-ol, several disconnections are considered.

C-N Bond Disconnection: This is the most intuitive approach, disconnecting the bond between the C1 carbon and the nitrogen atom. This leads to a 1-halo-4,4-dimethylpentan-2-ol or a corresponding epoxide, 2-(tert-butyl)oxirane, as the key electrophilic intermediate, which would then react with an ammonia (B1221849) equivalent. The synthesis of vicinyl amino alcohols via epoxide ring-opening is a well-established and convergent strategy. rsc.orgresearchgate.net

C1-C2 Bond Disconnection: This strategy involves breaking the carbon-carbon bond between the amino- and hydroxyl-bearing carbons. This approach is less common but can be powerful. One such disconnection leads to a tert-butyl methyl ketone (pinacolone) and a nitromethane (B149229) anion, suggesting a Henry (nitro-aldol) reaction pathway. Subsequent reduction of the nitro group would furnish the target amino alcohol.

Carbonyl Reduction/Amination Disconnection: A highly practical approach involves disconnecting the C-O and C-N bonds back to a common precursor, the α-amino ketone, 1-amino-4,4-dimethylpentan-2-one (B15319260). enaminestore.comnih.gov This intermediate can be seen as arising from the α-amination of 4,4-dimethylpentan-2-one. This retrosynthetic strategy is particularly powerful as it allows for the introduction of chirality in the final reduction step.

Classical Synthetic Routes to the this compound Backbone

Classical methods focus on constructing the core carbon skeleton and introducing the functional groups, often without stereochemical control, yielding a racemic mixture of enantiomers.

Linear sequences build the molecule step-by-step from a simple starting material. A plausible and common route begins with the readily available ketone, 4,4-dimethyl-2-pentanone (B109323) (pinacolone).

α-Halogenation: The ketone is first halogenated at the α-position (C1) to produce 1-bromo-4,4-dimethylpentan-2-one.

Nucleophilic Substitution: The resulting α-haloketone is then treated with an ammonia source, or more commonly, with sodium azide (B81097) to form 1-azido-4,4-dimethylpentan-2-one. The use of azide prevents over-alkylation issues common with ammonia.

Concurrent Reduction: The final step involves the simultaneous reduction of both the ketone and the azide functionalities. A reducing agent like lithium aluminum hydride (LAH) or catalytic hydrogenation over palladium on carbon (Pd/C) can accomplish this, yielding the target racemic this compound.

An alternative linear path involves the reduction of an α-amino ketone. The precursor, 1-amino-4,4-dimethylpentan-2-one, available as its hydrochloride salt, can be reduced using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) to give the racemic amino alcohol. enaminestore.comenaminestore.com

Convergent syntheses involve preparing separate fragments of the molecule and then combining them in a late-stage step. rsc.org For this compound, this can be achieved through:

Epoxide Ring-Opening: A key convergent approach involves the synthesis of 2-(tert-butyl)oxirane. This epoxide can be formed from the corresponding alkene, 3,3-dimethyl-1-butene, via epoxidation with an agent like m-CPBA. The subsequent ring-opening of this epoxide with ammonia or a protected amine nucleophile will regioselectively attack the less sterically hindered C1 position, yielding this compound. researchgate.net This method is highly efficient for accessing vicinal amino alcohols. rsc.org

Cyanohydrin Pathway: Another convergent route starts with pivalaldehyde (2,2-dimethylpropanal). Reaction with a cyanide source (e.g., KCN) forms the corresponding cyanohydrin. Reduction of the nitrile group, for instance with LAH, would directly yield the target this compound.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

Producing enantiomerically pure versions of the title compound is crucial for applications where chirality is important. enaminestore.com This is achieved through methods that either start with a chiral molecule or use a chiral catalyst to control the stereochemical outcome of a reaction.

Chiral pool synthesis utilizes readily available, inexpensive enantiopure compounds, such as amino acids or sugars, as starting materials. researchgate.net L-leucine, for example, possesses a carbon skeleton similar to the target molecule and is a common starting point for synthesizing chiral amino alcohols. tu-clausthal.desioc-journal.cnakjournals.com A potential synthesis could involve:

Starting Material: L-leucine is esterified and its amino group protected.

Grignard Reaction: While L-leucine provides the isobutyl group, creating the tert-butyl group of the target molecule requires modification. A more suitable starting material from the chiral pool might be (R)- or (S)-tert-leucine.

Reduction: The carboxylic acid functionality of the tert-leucine derivative can be reduced to the primary alcohol, yielding (R)- or (S)-2-amino-3,3-dimethyl-1-butanol.

Chain Elongation and Functional Group Manipulation: This precursor would then require a one-carbon homologation and manipulation of the functional groups to arrive at the final target, this compound. While feasible, this can be a lengthy process.

Asymmetric catalysis is a powerful modern tool for creating chiral centers with high enantioselectivity, often in a single step.

Asymmetric Reduction of an α-Amino Ketone: This is one of the most effective methods. The prochiral ketone, 1-amino-4,4-dimethylpentan-2-one (or its N-protected derivative), can be reduced to the chiral alcohol using a chiral catalyst. thieme-connect.com Chiral oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction) or ruthenium-based hydrogenation catalysts with chiral ligands are highly effective for this type of transformation, yielding the desired amino alcohol with high enantiomeric excess (ee). rsc.orgresearchgate.net The development of chiral Lewis acid catalysts for the enantioselective reduction of α-amino ketones with simple reagents like potassium borohydride has made this approach particularly practical. nih.gov

Table 1: Catalyst Performance in Asymmetric Reduction of Analogous Amino Ketones
Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Chiral N,N'-dioxide-Ni(OTf)₂α-Aryl-α-amino ketone9592 thieme-connect.com
Chiral N,N'-dioxide-Sc(OTf)₃N-Boc-α-amino ketone9077 thieme-connect.com
Cyclometallated Ru Complexα-Amino acetophenone (B1666503) HCl>9999 (S) rsc.org
Chiral Oxazaborolidine/BH₃N,N-dialkyl amino ketoneN/Aup to 99 researchgate.net

Sharpless Asymmetric Aminohydroxylation (SAA): This powerful reaction can install both the amino and hydroxyl groups across a double bond in a single, highly stereoselective step. organic-chemistry.org Using the alkene 4,4-dimethyl-1-pentene (B165720) as the substrate, the SAA reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine). researchgate.netresearchgate.net The choice of ligand determines which face of the alkene is attacked, allowing access to either enantiomer of the product. The nitrogen source is typically a chloramine (B81541) salt, such as chloramine-T. organic-chemistry.org A significant challenge in the SAA of an unactivated terminal alkene like 4,4-dimethyl-1-pentene can be regioselectivity; however, ligand and solvent choice can often be optimized to favor the desired 1-amino-2-hydroxy product. organic-chemistry.orgresearchgate.net

Asymmetric Catalysis in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral amino alcohols like this compound. The most common strategies involve the asymmetric hydrogenation or transfer hydrogenation of prochiral precursors such as α-amino ketones or imines. Catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) complexed with chiral ligands are predominantly used. ajchem-b.comwiley-vch.de

A primary route is the asymmetric hydrogenation of the corresponding α-amino ketone, 1-amino-4,4-dimethylpentan-2-one. Chiral rhodium catalysts, particularly those with phosphine (B1218219) ligands like DuanPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-dehydroamino ketones and β-secondary-amino ketone hydrochlorides, yielding chiral β-amino alcohols. nih.govresearchgate.net Similarly, ruthenium catalysts, such as those based on BINAP or chiral diamine ligands, are effective for the hydrogenation of functionalized ketones, including β-amino-ketones. semanticscholar.org

Iridium-catalyzed asymmetric hydrogenation is another highly effective method, particularly for the reduction of imines. ajchem-b.comchinesechemsoc.org For instance, an iridium catalyst with a spiro phosphine-amine-phosphine ligand has been developed for the asymmetric hydrogenation of challenging dialkyl imines, producing chiral amines with high yields and enantioselectivities. chinesechemsoc.org A highly efficient route to β-amino α-tertiary alcohols involves the iridium-catalyzed amination of racemic α-tertiary 1,2-diols through a borrowing hydrogen strategy, which proceeds with high yields and enantioselectivities (up to 91% yield and 99% ee). acs.orgnih.gov This dynamic kinetic resolution pathway is a sustainable and economical approach. acs.orgnih.gov

Asymmetric transfer hydrogenation, often utilizing ruthenium catalysts like RuCl[(S,S)-TsDPEN] with a hydrogen source such as a formic acid/triethylamine mixture, provides a mild and effective method for the stereoselective reduction of β-amino ketones. rsc.orgacs.orgresearchgate.net These methods can achieve excellent enantioselectivities (up to 99% ee) and good diastereomeric ratios. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Amino Alcohols

Catalyst System Substrate Type Product Type Key Features
Iridium/Chiral Phosphoric Acid Racemic α-tertiary 1,2-diols β-Amino α-tertiary alcohols Employs borrowing hydrogen strategy; high yields (up to 91%) and enantioselectivities (up to 99% ee). acs.orgnih.gov
Rhodium/DuanPhos β-Keto enamides β-Amino ketones High enantioselectivities (>99% ee); products are precursors to γ-amino alcohols. acs.org
Rhodium/QuinoxP* β-Keto-γ-acetal enamides α-Acetal-β'-amino ketones High enantioselectivity (up to 99%); chemoselective for C=C bond reduction. nih.gov
Ruthenium-TsDPEN β-Amino ketones syn-1,2-Amino alcohols Dynamic kinetic resolution via asymmetric transfer hydrogenation; excellent ee (up to 99%). rsc.org
Iridium-SpiroPNP Dialkyl imines Chiral amines High yields and enantioselectivities for challenging substrates. chinesechemsoc.org
Organocatalytic Enantioselective Methods

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of this compound, avoiding issues of metal contamination in the final product. Key organocatalytic strategies include Mannich reactions, aldol (B89426) reactions, and transformations utilizing N-heterocyclic carbenes (NHCs). acs.orgresearchgate.net

Proline and its derivatives are highly effective catalysts for direct asymmetric three-component Mannich reactions involving a ketone, an aldehyde, and an amine. researchgate.netthieme-connect.com This reaction can produce β-amino ketones with high enantio- and diastereoselectivity, which can then be reduced to the desired 1,2-amino alcohols. thieme-connect.com For example, the proline-catalyzed Mannich reaction using hydroxyacetone (B41140) as a donor component provides α-hydroxy-β-amino ketones, which are direct precursors to 1,2-amino alcohols. thieme-connect.com This approach has been applied to the highly enantioselective synthesis of various 1,2-amino alcohol derivatives. researchgate.netmpg.de A general method involves a proline-mediated three-component Mannich reaction, followed by nucleophilic addition and diastereoselective reduction to yield either syn- or anti-1,2-amino alcohols. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for the synthesis of amino alcohols. They can catalyze the amidation of unactivated esters with amino alcohols under mild conditions. acs.orgorganic-chemistry.org More directly, NHCs can catalyze the stereoselective ring-opening of epoxy enals, leading to valuable compounds with multiple stereocenters, including 1,2-amino alcohols. nih.gov Another NHC-catalyzed method involves the redox azidation of epoxyaldehydes, which ultimately yields 1,2-amino alcohol derivatives like oxazolidinones. scispace.com

Table 2: Organocatalytic Approaches to 1,2-Amino Alcohol Synthesis

Organocatalyst Reaction Type Precursors Key Features
L-Proline Three-component Mannich reaction Ketones, Aldehydes, Amines Forms β-amino ketones, which are reduced to 1,2-amino alcohols; high enantio- and diastereoselectivities. researchgate.netthieme-connect.com
Primary Amino Acids Direct asymmetric anti-Mannich reaction α-Hydroxyketones, Imines Provides direct access to anti-1,2-amino alcohols with high enantiomeric enrichment. acs.org
N-Heterocyclic Carbene (NHC) Amidation Unactivated esters, Amino alcohols Mild reaction conditions; wide functional group tolerance. acs.orgorganic-chemistry.org
N-Heterocyclic Carbene (NHC) Ring-opening of epoxy enals Epoxy enals, Amines Regio- and stereodivergent synthesis of 1,2-amino alcohols. nih.gov

Enzymatic Synthesis and Biocatalytic Resolution Techniques

Enzymatic methods provide highly selective and environmentally benign routes to enantiomerically pure this compound. These biocatalytic approaches typically involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. researchgate.netrsc.org

Kinetic resolution using lipases is a widely employed and effective technique. researchgate.net Candida antarctica lipase (B570770) B (CAL-B) is a particularly versatile and robust enzyme for this purpose. sci-hub.se The process involves the enantioselective acylation of the racemic amino alcohol. In the presence of an acyl donor (e.g., an ester), the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netcdnsciencepub.com This method can achieve very high enantiomeric excess (ee >99%) and selectivity (E >500). researchgate.net The reaction conditions, such as the choice of solvent and acyl donor, can be optimized to enhance both reactivity and selectivity. sci-hub.secdnsciencepub.com

Alternatively, enzymatic hydrolysis of a racemic N-acetylated or O-acetylated amino alcohol can be performed. CAL-B can also catalyze the hydrolysis of the acetate (B1210297) of one enantiomer, again allowing for the separation of the alcohol and the remaining acetate. researchgate.net The commercial availability of immobilized lipases, such as Novozym 435 (immobilized CAL-B), simplifies catalyst handling and recycling, making the process more cost-effective and sustainable. sci-hub.se

Table 3: Enzymatic Resolution of Amino Alcohols using Candida antarctica Lipase B (CAL-B)

Reaction Type Substrate Acyl Donor/Reagent Key Outcome
Enantioselective O-acylation Racemic β-amino alcohol Ethyl acetate Kinetic resolution; separation of one enantiomer as the acetate. researchgate.net
Enantioselective N-acylation Racemic β-amino ester Butyl butanoate Kinetic resolution of β-amino esters. cdnsciencepub.com
Enantioselective Hydrolysis Racemic β-amino alcohol acetate Water (in organic media) Enhanced reactivity and selectivity in the presence of sodium carbonate. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally friendly processes by improving efficiency, reducing waste, and using safer materials.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting materials and reagents into the final product. Synthetic routes like asymmetric hydrogenation and transfer hydrogenation are highly atom-economical as they involve the addition of a hydrogen molecule across a double bond, generating minimal to no byproducts. researchgate.netsemanticscholar.org

Solvent-Free and Aqueous Reaction Development

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Research has shown that certain reactions for synthesizing amino alcohols can be performed in greener solvents or even under solvent-free conditions. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The aminolysis of epoxides to form β-amino alcohols has been shown to proceed efficiently in water at elevated temperatures, acting as both a reactant and a solvent without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org

For catalytic reactions that are not compatible with water, other green solvent strategies exist. The use of supercritical carbon dioxide (scCO₂) as a reaction medium or for product extraction is a promising alternative. acs.org For instance, asymmetric hydrogenation has been successfully performed in a biphasic system consisting of an ionic liquid (which dissolves the catalyst) and scCO₂ (which dissolves the substrate and product). acs.org This system facilitates easy separation of the product from the catalyst-containing ionic liquid phase, which can then be reused.

Catalyst Recycling and Sustainable Processes

The high cost and potential toxicity of transition metal catalysts necessitate their efficient recovery and recycling. Several strategies have been developed to facilitate this. One approach is the immobilization of the homogeneous catalyst onto a solid support, such as an ion-exchange resin or a polymer. rsc.orgmathnet.ru For example, cationic rhodium-phosphine complexes have been anchored to cation-exchange resins, allowing for easy filtration and reuse in asymmetric hydrogenation reactions. rsc.org

Another effective method is the use of biphasic catalysis, as mentioned with ionic liquids and scCO₂. acs.org This system allows for the catalyst to be retained in one phase while the product is selectively extracted into another, enabling multiple reaction cycles without significant loss of catalyst activity or enantioselectivity. acs.org The development of recyclable Mn(I) catalysts for asymmetric hydrogenation also represents a move towards using more earth-abundant and less toxic metals. d-nb.info These sustainable processes not only reduce costs but also minimize the environmental impact associated with catalyst waste.

Emerging Methodologies and Process Intensification

In the continuous pursuit of more efficient, sustainable, and safer chemical manufacturing, emerging synthetic methodologies are being explored for the production of this compound and its stereoisomers. These advanced approaches focus on process intensification, aiming to maximize reaction efficiency while minimizing waste and energy consumption. Key areas of innovation include the adoption of flow chemistry for continuous manufacturing and the utilization of alternative energy sources like microwave irradiation and light to drive chemical transformations.

Flow chemistry, also known as continuous flow synthesis, presents a paradigm shift from traditional batch production. By conducting chemical reactions in a continuously flowing stream through a reactor, this technology offers superior control over critical process parameters such as temperature, pressure, and residence time. This precise control often translates to higher product yields, improved purity, and enhanced safety profiles, particularly for reactions that are highly exothermic or involve hazardous reagents. frontiersin.org

While specific, dedicated continuous flow syntheses of this compound are not yet extensively documented in peer-reviewed literature, the foundational principles are well-established and have been successfully applied to the synthesis of analogous chiral amino alcohols. nih.govnih.gov A notable application is the continuous asymmetric reduction of α-amino ketones, a pivotal step in many amino alcohol syntheses. This is often achieved using a packed-bed reactor containing a chiral catalyst, where a solution of the starting material is continuously passed through, yielding the chiral product. nih.gov

A conceptual continuous flow process for synthesizing (R)-1-amino-4,4-dimethylpentan-2-ol could be envisioned as follows:

Reagent Delivery: Solutions of the precursor, for instance, 1-amino-4,4-dimethylpentan-2-one, and a reducing agent are precisely pumped from their respective reservoirs.

Mixing: The streams are merged in a micromixer to ensure rapid and homogeneous mixing before entering the reactor.

Reaction: The mixture flows through a temperature-controlled reactor, which could be a tube or a packed-bed column containing an immobilized chiral catalyst.

In-line Work-up and Purification: The product stream can be passed through subsequent modules for in-line quenching, extraction, and purification, for example, using scavenger resins to remove unreacted starting materials and byproducts. rsc.org

Product Collection: The purified product is continuously collected.

The advantages of such a continuous process over traditional batch methods are summarized in the table below.

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Often inefficient, leading to potential hotspots and side reactions.Excellent due to a high surface-area-to-volume ratio, allowing for precise temperature control.
Safety Higher risks associated with handling large quantities of potentially hazardous materials.Inherently safer due to the small volumes of reactants present in the reactor at any given time.
Scalability Scaling up often requires significant redevelopment and larger, more expensive reactors.Readily scalable by extending the operation time or by "numbering-up" (running multiple systems in parallel). frontiersin.org
Product Consistency Can exhibit batch-to-batch variability.High consistency and reproducibility of product quality.
Process Control Limited real-time control over reaction parameters.Precise and automated control over temperature, pressure, flow rate, and stoichiometry.

This table provides a generalized comparison of batch versus continuous flow synthesis for the production of chiral amino alcohols.

Alternative energy sources, such as microwave irradiation and light, are being increasingly investigated to accelerate chemical reactions and unlock novel reactivity patterns.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. emich.eduorganic-chemistry.org In the synthesis of β-amino alcohols, microwave-assisted methods have been shown to be effective, often proceeding without the need for Lewis acids or other promoters, even for sterically hindered substrates. emich.edu For instance, the ring-opening of epoxides with amines, a common route to amino alcohols, can be significantly accelerated using microwave irradiation. emich.edu A potential application in the synthesis of this compound could involve the microwave-assisted reduction of a suitable precursor, such as 1-azido-4,4-dimethylpentan-2-one.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Typically hoursOften minutes nih.gov
Energy Efficiency Lower, as the entire reaction vessel and its surroundings are heated.Higher, due to direct heating of the solvent and reactants.
Reaction Purity Can be lower due to the formation of byproducts from prolonged heating.Often higher, with minimized side reactions. organic-chemistry.org
Process Control Less precise temperature control.Precise and rapid control of temperature and pressure.

This table presents a comparative overview of conventional heating versus microwave-assisted synthesis for general amino alcohol production.

Photochemical Synthetic Routes:

Photochemistry employs light to initiate chemical reactions, often enabling transformations that are inaccessible through thermal means by proceeding via electronically excited states. chinesechemsoc.org The application of photochemistry to the synthesis of chiral amino alcohols is a burgeoning field of research. rsc.orgrsc.orgresearchgate.net Recent advancements have demonstrated the use of photoredox catalysis in combination with other catalytic systems to achieve the asymmetric synthesis of chiral β-amino alcohols. chinesechemsoc.org For example, one strategy involves the photocatalytic generation of α-amino radicals from amines, which then add to aldehydes or ketones in an enantioselective manner, facilitated by a chiral catalyst. chinesechemsoc.orgrsc.org While a specific photochemical synthesis of this compound has not been explicitly reported, these emerging principles could be adapted. A hypothetical route might involve the photochemical coupling of an appropriate amine precursor with a carbonyl compound in the presence of a suitable photocatalyst and a chiral catalyst to control the stereochemistry.

The ongoing development of these emerging methodologies promises to deliver more sustainable, efficient, and cost-effective pathways for the synthesis of this compound and its valuable stereoisomers.

Reactivity, Transformations, and Mechanistic Studies of 1 Amino 4,4 Dimethylpentan 2 Ol

Functional Group Interconversions of the Amino and Hydroxyl Moietiessmolecule.comsigmaaldrich.comcommonorganicchemistry.com

The primary amine and secondary alcohol functionalities of 1-Amino-4,4-dimethylpentan-2-ol allow for a variety of chemical modifications. These reactions are fundamental to its use as a building block in organic synthesis.

The hydroxyl group of this compound can be selectively oxidized to yield the corresponding ketone, 1-Amino-4,4-dimethylpentan-2-one (B15319260). nih.gov This transformation is typically achieved using common oxidizing agents. For instance, a structurally similar compound, 1-amino-3-ethyl-2,2-dimethylpentan-3-ol, can be oxidized with reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions involving the amino group. The oxidation of the hydroxyl group transforms the secondary alcohol into a ketone, which alters the molecule's electronic properties and reactivity.

Table 1: Oxidation Products of Amino Alcohols

Starting Material Oxidizing Agent Product
This compound Mild Oxidant 1-Amino-4,4-dimethylpentan-2-one

This table presents a summary of oxidation reactions for this compound and a related compound.

While the hydroxyl group is already in a reduced state, the amino group can participate in reductive processes. For instance, reductive amination of a ketone precursor is a common synthetic route to amino alcohols like this compound. In a reverse sense, derivatization of the amino group followed by reduction can lead to secondary or tertiary amines. Strong reducing agents like lithium aluminum hydride can reduce related amino alcohol structures to alkanes, though this is a less common transformation for this specific compound. smolecule.com

Both the amino and hydroxyl groups can act as nucleophiles or be converted into leaving groups for substitution reactions. The amino group can participate in nucleophilic substitution to form various derivatives. smolecule.com For example, the amino group can be acylated to form amides or alkylated. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. vanderbilt.edu This strategy is useful for introducing other functional groups into the molecule. The Finkelstein reaction, for instance, allows for the conversion of a sulfonate ester to a halide. vanderbilt.edu

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a precursor for the synthesis of heterocyclic compounds. Intramolecular reactions between the amino and hydroxyl groups, or their derivatives, can lead to the formation of cyclic ethers or amines. For example, under acidic conditions, similar arylpentanols can undergo cyclialkylation to form indene (B144670) derivatives. researchgate.netresearchgate.net While direct cyclization of this compound is not extensively documented in the provided results, the "tert-amino effect" describes a general mechanism for the cyclization of ortho-substituted N,N-dialkylanilines, which highlights the potential for intramolecular reactions in related systems. beilstein-journals.org The formation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles via nucleophilic intramolecular cyclization further illustrates this principle. nih.gov

Derivatization Strategies for Advanced Chemical Building Blocks

This compound serves as a versatile scaffold for the creation of more complex molecules. The amino and hydroxyl groups can be protected and deprotected selectively, allowing for stepwise modifications of the molecule. For instance, the amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group, enabling reactions to be carried out on the hydroxyl group without interference. lookchem.com Subsequent deprotection reveals the free amine for further functionalization. This strategic protection and derivatization are key to its use in the synthesis of complex targets, including pharmaceutical intermediates. commonorganicchemistry.com

Elucidation of Reaction Mechanismspearson.com

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling reaction outcomes. For substitution reactions, the nature of the substrate (primary amine, secondary alcohol) and the reaction conditions will determine whether the reaction proceeds via an S(_N)1 or S(_N)2 pathway. pearson.com For example, substitution at the secondary carbon bearing the hydroxyl group, if activated, could proceed through a carbocation intermediate (S(_N)1-like) due to the steric hindrance of the neopentyl group. pearson.comupertis.ac.id The formation of unexpected rearranged products in the acid-catalyzed cyclialkylation of a similar compound, 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol, highlights the potential for complex mechanistic pathways involving carbocation rearrangements. researchgate.net Spectroscopic methods, such as NMR, are essential for characterizing intermediates and products, thereby helping to elucidate these reaction mechanisms.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Amino-4,4-dimethylpentan-2-one
1-amino-3-ethyl-2,2-dimethylpentan-3-ol
1-Amino-3-ethyl-2,2-dimethylpentan-3-one
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles
4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol
Potassium permanganate
Chromium trioxide
Lithium aluminum hydride
tert-Butyloxycarbonyl (Boc)

Kinetic Investigations and Activation Energy Profiling

Kinetic studies are crucial for quantifying the reaction rates and determining the activation energy (Ea) of transformations involving this compound. Such investigations provide insight into the factors governing the reaction mechanism, including steric and electronic effects. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles can be understood from studies on similar amino alcohols.

Detailed research findings on analogous systems reveal that the kinetics of amino alcohol reactions, such as oxidation or acylation, can be meticulously studied to elucidate reaction mechanisms. For instance, in the oxidation of amino alcohols, the reaction rate's dependence on the concentrations of the substrate, oxidant, and catalyst is determined. A study on the oxidation of monoethanolamine (MEA) over a gold-supported zirconia catalyst (Au/m-ZrO₂) demonstrated that the reaction follows first-order kinetics with respect to MEA concentration. acs.org The activation energy for this specific oxidation was calculated to be 52.8 kJ·mol⁻¹. acs.org This value is critical for understanding the energy barrier that must be overcome for the reaction to proceed.

Similarly, kinetic studies on the N-acylation of amino alcohols have been performed. In lipase-catalyzed acylations, apparent kcat values, which represent the turnover number of the enzyme, are determined. These values can be compared for different substrates to understand the influence of structure on reactivity. For example, the rate of N-acylation can be significantly faster for amino alcohols compared to simple amines, a phenomenon that can be investigated through detailed kinetic analysis. researchgate.net

The kinetic profile of a reaction involving this compound would be influenced by its structure. The bulky tert-butyl group would likely create steric hindrance, potentially slowing down reactions at the adjacent secondary alcohol compared to less hindered primary alcohols. The relative reactivity of the amine versus the alcohol group in reactions like acylation can also be quantified through kinetic measurements under various conditions. researchgate.nettandfonline.com

Table 1: Exemplary Kinetic Data for Amino Alcohol Oxidation This table presents kinetic data from a study on the oxidation of monoethanolamine (MEA), which serves as an illustrative example of the types of parameters determined in such investigations.

SubstrateCatalystReaction OrderActivation Energy (Ea)Source
Monoethanolamine (MEA)Au/m-ZrO₂First-order52.8 kJ·mol⁻¹ acs.org

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. fiveable.me By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can follow the labeled atom's position in the products, intermediates, and transition states. fiveable.mepearson.com

For a molecule like this compound, isotopic labeling could be employed to elucidate the mechanisms of its characteristic reactions. For example, in an esterification reaction where the alcohol group reacts with a carboxylic acid, labeling the oxygen of the alcohol with ¹⁸O would determine whether this oxygen atom is incorporated into the ester or eliminated as water. This classic experiment was famously used to confirm the mechanism of Fischer esterification. pearson.com

Solvent isotope effects, where reactions are carried out in a heavy solvent like deuterium (B1214612) oxide (D₂O), are also invaluable. nih.gov For reactions involving proton transfer from the amine or alcohol groups of this compound, switching the solvent from H₂O to D₂O would likely result in a kinetic isotope effect (KIE), where the reaction rate changes. The magnitude of this KIE can provide information about the role of proton transfer in the rate-determining step of the reaction. Combining solvent isotope effects with substrate isotope effects (e.g., deuterating the C-H bond adjacent to the alcohol) can offer even more detailed mechanistic insights into enzyme-catalyzed oxidations of alcohols and amines. nih.gov

In the context of N-acylation, isotopic labeling could be used to probe the possibility of a proposed "proton shuttle" mechanism. researchgate.net By labeling the hydroxyl proton with deuterium, one could investigate its role in facilitating the acylation of the nearby amino group. The presence and magnitude of a KIE would support or refute the involvement of this proton in the rate-limiting transition state. Furthermore, ¹³C labeling of the acylating agent or ¹⁵N labeling of the amino group can be used to follow the reaction progress and identify intermediates using techniques like NMR or mass spectrometry. nih.govresearchgate.net

Table 2: Common Isotopes Used in Mechanistic Studies This table lists isotopes commonly used in tracer experiments to elucidate reaction mechanisms.

IsotopeCommon IsotopeApplicationSource
Deuterium (²H or D)Hydrogen (¹H)Studying kinetic isotope effects, tracing proton transfer. fiveable.menih.gov
Carbon-13 (¹³C)Carbon (¹²C)Tracing carbon backbones in metabolic pathways and reaction mechanisms. fiveable.meresearchgate.net
Nitrogen-15 (¹⁵N)Nitrogen (¹⁴N)Elucidating mechanisms of reactions involving amines and amides. fiveable.menih.gov
Oxygen-18 (¹⁸O)Oxygen (¹⁶O)Determining the fate of oxygen atoms in esterification, hydrolysis, and oxidation reactions. fiveable.mepearson.com

Computational Approaches to Transition State Analysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov These approaches allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states, which are high-energy species that cannot be isolated experimentally. cdnsciencepub.comfrontiersin.org

For this compound, computational methods can be applied to model its various transformations. For instance, in the reaction with thionyl chloride to form a chloro-substituted alkane or an oxathiazolidine oxide, DFT calculations can map out the entire reaction pathway. cdnsciencepub.com Researchers can calculate the relative energies of different potential transition states to determine the most likely reaction mechanism, such as whether the reaction proceeds via an SN2 pathway. cdnsciencepub.com Such studies on analogous β-amino alcohols have shown that the rate-limiting step is often the formation of a bond between the nitrogen of the amino alcohol and the sulfur of thionyl chloride. cdnsciencepub.com

Computational analysis can also elucidate the role of the different functional groups in directing reactivity. For example, in the photo-oxidation of aminomethanol (B12090428), DFT calculations revealed that the energy barrier for H-atom abstraction is lowest for the –NH₂ group, followed by the –CH₂ and –OH groups. frontiersin.org A similar analysis for this compound would predict the most likely site of initial radical attack.

Furthermore, computational models can explain observed stereoselectivity. In the diastereoconvergent synthesis of anti-1,2-amino alcohols, computational studies revealed that the diastereoselectivity is controlled by a stereoelectronic effect in the transition state of a acs.orgcdnsciencepub.com-sigmatropic rearrangement. rsc.org For reactions involving this compound, computational analysis of the transition states could similarly predict and explain the formation of specific stereoisomers. These theoretical calculations provide a detailed energy profile of the reaction, often visualized as a reaction coordinate diagram, which is invaluable for a comprehensive understanding of the reaction mechanism. nih.gov

Table 3: Exemplary Calculated Energy Barriers for H-Atom Abstraction from Aminomethanol This table shows computed energy barriers for hydrogen abstraction from different sites of aminomethanol by a hydroxyl radical, illustrating how computational chemistry can predict reactivity.

Abstraction SiteTransition StateRelative Energy Barrier (kcal/mol)Source
–NH₂ group (front H)TS-NHb4.7 frontiersin.org
–NH₂ group (back H)TS-NHa5.7 frontiersin.org
–CH₂ group-6.5 frontiersin.org
–OH groupTS-OH6.93 frontiersin.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Amino 4,4 Dimethylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled method for determining the structure of organic molecules in solution and the solid state. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-resolution 1D (¹H and ¹³C) and 2D NMR experiments are instrumental in assigning the full chemical structure of 1-Amino-4,4-dimethylpentan-2-ol. uobasrah.edu.iqdocbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, separate signals are expected for each carbon atom in the molecule, with their chemical shifts providing insight into their bonding and electronic environment. acs.org

2D NMR Techniques: Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for unambiguous signal assignment. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.netyoutube.com It helps to establish the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.netyoutube.com This allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. researchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netyoutube.com This provides critical information about the molecule's conformation and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key COSY Correlations (Predicted) Key HMBC Correlations (Predicted)
C1 (CH₂) ~2.5-2.8 ~50 H-2 C2, C3
C2 (CH) ~3.5-3.8 ~70 H-1, OH C1, C3, C4, C5
C3 (CH₂) ~1.2-1.5 ~45 H-2 C2, C4, C5
C4 (C) - ~35 - C2, C3, C5
C5 (3xCH₃) ~0.9 ~25 - C3, C4
NH₂ Broad, variable - - C1

Note: The predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can be used to study the structure and dynamics of this compound in its crystalline form. This technique is particularly valuable for identifying different polymorphs (crystalline forms) of the compound, which may exhibit different physical properties. ssNMR can provide information on internuclear distances, molecular packing, and the presence of hydrogen bonding in the solid state.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. scispace.com This high accuracy allows for the determination of the elemental formula of this compound, confirming its composition of carbon, hydrogen, nitrogen, and oxygen. For example, the calculated exact mass of the protonated molecule [M+H]⁺ (C₇H₁₈NO⁺) can be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and analysis of the resulting fragment ions. nih.govacs.org The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group, ammonia (B1221849) (NH₃) from the amine group, or cleavage of the carbon-carbon bonds. unito.it The analysis of these fragments helps to confirm the presence and location of the functional groups and the arrangement of the carbon skeleton. For instance, a prominent fragment might correspond to the stable tert-butyl cation. pearson.comdocbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion Likely Neutral Loss
130 [C₇H₁₆NO]⁺ H
114 [C₇H₁₂O]⁺ NH₃
113 [C₇H₁₅N]⁺ H₂O

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uobasrah.edu.iqcas.cz These techniques are complementary and offer a comprehensive picture of the molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. docbrown.info The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the amine (around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govijera.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. cas.cz It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR spectrum, providing strong signals for the C-C backbone vibrations and symmetric C-H bending modes. ijera.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3300-3500 (broad)
N-H (Amine) Stretching 3300-3400
C-H (Alkyl) Stretching 2850-3000
N-H (Amine) Bending (Scissoring) ~1600
C-H (Alkyl) Bending 1365-1480
C-O (Alcohol) Stretching 1050-1150

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, providing unequivocal proof of the relative and absolute configuration of its stereocenters. nih.gov The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map can be generated, from which the precise position of each atom in the molecule can be determined.

For a chiral, enantiomerically pure compound like this compound, the primary challenge often lies in obtaining a single crystal of sufficient quality for diffraction analysis. The inherent flexibility and hydrogen-bonding capabilities of the amino alcohol may sometimes hinder crystallization. To overcome this, derivatization is a common and highly effective strategy. The primary amine or the secondary alcohol can be reacted with a suitable chiral auxiliary or resolving agent to form a diastereomeric salt or ester. researchgate.nettcichemicals.com These derivatives often possess enhanced crystallinity. A crucial advantage of this approach is that if the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the target molecule can be determined by solving the crystal structure of the diastereomer.

Once a suitable crystal is obtained and analyzed, the resulting data provides a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. This analysis reveals the spatial arrangement of the bulky tert-butyl group relative to the amino and hydroxyl functionalities, which is critical for understanding steric interactions that govern its reactivity. acs.org Furthermore, the crystal structure elucidates intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, which can significantly influence the packing and conformation observed in the crystal lattice. acs.orgresearchgate.net

The table below summarizes the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a suitable derivative of this compound.

ParameterDescriptionExample Data (Hypothetical)
Molecular Formula The chemical formula of the crystallized compound (e.g., a salt or ester derivative).C₁₇H₂₅NO₃
Crystal System The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).Orthorhombic
Space Group A group describing the symmetry of the crystal structure, including translational symmetry elements.P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 8.5 Å, b = 12.1 Å, c = 16.3 Å, α = β = γ = 90°
Torsion Angles Dihedral angles that define the conformation of the molecule, such as the H-N-C1-C2 and H-O-C2-C1 angles.C1-C2-C3-C4: 175.2°
Absolute Configuration The determined stereochemistry (R or S) at the C2 center, often confirmed by the Flack parameter.S

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for assigning the absolute configuration of stereogenic centers. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A plot of specific rotation versus wavelength gives an ORD curve. Chiral molecules exhibit complex ORD curves, known as Cotton effect curves, in the wavelength regions where they absorb light. The sign of the Cotton effect can often be empirically correlated with the absolute configuration of the molecule.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. A plot of Δε versus wavelength is a CD spectrum, which shows positive or negative peaks, also known as Cotton effects, at the absorption maxima of the molecule's chromophores.

The native this compound molecule lacks a strong chromophore, making direct CD analysis challenging. To circumvent this, the molecule can be derivatized with a chromophoric group. This strategy is the basis of several empirical methods, including the highly effective Exciton-Coupled Circular Dichroism (ECCD) method. sci-hub.st In this approach, a derivative is formed that contains at least two interacting chromophores. For this compound, both the amino and hydroxyl groups could be acylated with a suitable chromophoric carboxylic acid. The spatial interaction between these chromophores, dictated by the absolute configuration of the C2 stereocenter, gives rise to a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this "exciton couplet" (positive for a clockwise twist between the chromophore transition dipoles, negative for counter-clockwise) can be directly related to the absolute configuration of the carbinol center. sci-hub.st

The table below outlines the type of data generated in a chiroptical analysis for stereochemical assignment.

ParameterDescriptionExample Data (Hypothetical Derivatized Compound)
Specific Rotation [α]DThe observed optical rotation at a standard wavelength (usually the sodium D-line, 589 nm), temperature, and concentration.+15.2 (c 1.0, CHCl₃)
ORD Cotton Effect The peak or trough in an ORD curve, characterized by its sign (positive or negative) and wavelength.Positive Cotton effect at 295 nm
CD Cotton Effect A peak in the CD spectrum, reported as the wavelength (λmax) and the differential molar extinction coefficient (Δε).Δε = +2.5 at 290 nm
Exciton-Coupled CD A bisignate CD signal arising from two interacting chromophores, characterized by the sign of the couplet and the wavelength of the two bands.Positive first Cotton effect (Δε = +10.5 at 255 nm), Negative second Cotton effect (Δε = -8.2 at 235 nm)

By employing these advanced spectroscopic and crystallographic methods, a complete and unambiguous picture of the stereochemistry and conformational preferences of this compound can be established, providing essential knowledge for its application in stereoselective synthesis and medicinal chemistry.

Computational and Theoretical Investigations of 1 Amino 4,4 Dimethylpentan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of 1-Amino-4,4-dimethylpentan-2-ol.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govyoutube.com By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

DFT calculations can determine various electronic properties that are key to understanding the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution within the molecule. nih.gov These maps highlight electron-rich regions (negative potential), typically around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), usually around the hydrogen atoms of the amino and hydroxyl groups, which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. rsc.org

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
HOMO EnergyTypically around -6.0 to -7.0 eVIndicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO EnergyTypically around 1.0 to 2.0 eVIndicates the energy of the lowest empty orbital and susceptibility to reduction.
HOMO-LUMO GapTypically around 7.0 to 9.0 eVReflects the chemical stability and reactivity of the molecule. A larger gap implies higher stability.
Dipole MomentVaries with conformationProvides insight into the overall polarity of the molecule and its interaction with polar solvents.

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. metu.edu.tr While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and optimized geometries. nih.gov

These high-accuracy calculations are particularly important for obtaining precise bond lengths, bond angles, and dihedral angles of this compound. This detailed structural information is fundamental for understanding its three-dimensional shape and how it influences its chemical and physical properties. For instance, accurate geometry optimization is the first step in performing reliable calculations of other properties, such as vibrational frequencies.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of the molecule's dihedral angles. ucl.ac.uknih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with itself and with other molecules, such as solvents. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, offering insights into intermolecular forces like hydrogen bonding and van der Waals interactions.

In the context of this compound, MD simulations can reveal how the amino and hydroxyl groups participate in hydrogen bonding networks in the liquid state or in solution. This is crucial for understanding its solubility, boiling point, and how it might interact with biological targets. The simulations can also provide information on the solvation structure, showing how solvent molecules arrange themselves around the solute.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. ucl.ac.uknih.gov These calculations are typically performed using DFT methods and are sensitive to the molecular geometry and electronic environment of each nucleus. acs.org By comparing the calculated shifts with experimental spectra, it is possible to confirm the structure of the molecule and assign the observed peaks to specific atoms.

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated using quantum chemical methods. researchgate.netresearchgate.net These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes, such as the O-H and N-H stretches, can be identified, providing a theoretical basis for the interpretation of experimental vibrational spectra. uzh.ch

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value RangeExperimental Correlation
¹H NMR Chemical Shift (ppm)δ 0.8-1.2 (tert-butyl), δ 1.2-1.6 (CH₂), δ 2.5-3.5 (CH-N), δ 3.5-4.5 (CH-O)Good agreement with experimental spectra, aiding in peak assignment.
¹³C NMR Chemical Shift (ppm)δ 25-35 (tert-butyl C), δ 30-40 (quaternary C), δ 40-50 (CH₂), δ 50-60 (CH-N), δ 65-75 (CH-O)Helps in assigning carbon signals, especially for complex structures.
O-H Vibrational Frequency (cm⁻¹)~3300-3500 (hydrogen-bonded)Correlates with the broad absorption band observed in IR spectra.
N-H Vibrational Frequency (cm⁻¹)~3200-3400Correlates with the characteristic N-H stretching bands in IR spectra.

Note: Predicted values are approximate and can be influenced by the computational method, basis set, and solvent effects.

In Silico Design of Novel Derivatives and Catalysts

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with desired properties. nih.govresearchgate.net By modifying the structure of the parent compound—for example, by introducing new functional groups or altering the stereochemistry—researchers can computationally screen a library of virtual derivatives. google.com

This approach allows for the prediction of how these structural changes will affect the molecule's reactivity, selectivity, and other properties. For instance, computational methods can be used to design derivatives of this compound that may serve as more effective chiral ligands in asymmetric catalysis. By evaluating the binding of these virtual ligands to a metal center and the transition state energies of the catalyzed reaction, promising candidates can be identified for synthesis and experimental testing. This rational, computer-aided design process can significantly accelerate the discovery of new and improved catalysts and functional molecules.

Applications of 1 Amino 4,4 Dimethylpentan 2 Ol in Synthetic Chemistry and Materials Science

As a Chiral Ligand in Asymmetric Catalysis

The primary utility of 1-amino-4,4-dimethylpentan-2-ol in asymmetric catalysis stems from its role as a chiral backbone for the construction of specialized ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

The amino and hydroxyl groups of this compound are ideal handles for chemical modification to create a diverse range of ligand derivatives. A prominent class of ligands derived from such amino alcohols are phosphinooxazolines (PHOX ligands). acs.orgurv.cat The synthesis of these ligands typically involves the condensation of the amino alcohol with a suitable carboxylic acid derivative to form an oxazoline (B21484) ring, followed by the introduction of a phosphine (B1218219) group. acs.orgurv.cat The bulky tert-butyl group on the pentane (B18724) backbone of this compound provides significant steric hindrance, which is a crucial feature for inducing high levels of stereoselectivity in catalytic reactions. urv.cat

Another class of derivatives includes Schiff base ligands, which can be synthesized by the condensation of the amino group with an aldehyde or ketone. These ligands are particularly useful in coordinating with various transition metals to catalyze a range of asymmetric transformations. beilstein-journals.org The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific reaction.

Ligands derived from this compound have found widespread application in metal-catalyzed asymmetric reactions, most notably in iridium-catalyzed hydrogenations. urv.catacs.org Chiral iridium complexes bearing P,N-ligands, such as PHOX derivatives, are highly effective catalysts for the asymmetric hydrogenation of unfunctionalized olefins, which are challenging substrates for traditional rhodium and ruthenium catalysts. acs.org These iridium catalysts can reduce di-, tri-, and tetrasubstituted alkenes with excellent enantioselectivity, providing access to chiral alkanes that are valuable synthetic intermediates. urv.cat

The success of these catalysts is attributed to the creation of a well-defined chiral pocket around the iridium center, which forces the incoming olefin substrate to bind in a specific orientation, leading to hydrogen addition to one face of the double bond. For instance, iridium catalysts with PHOX-type ligands have achieved high enantiomeric excesses (ee) in the hydrogenation of various aryl-substituted olefins. urv.catacs.org

Beyond hydrogenation, these ligands have been explored in other metal-catalyzed processes. For example, chiral Schiff base ligands have been used in copper-catalyzed asymmetric Michael additions and cyclopropanation reactions, although with modest stereoselectivity in some reported cases. beilstein-journals.org

Table 1: Selected Metal-Catalyzed Asymmetric Reactions Using Ligands Derived from Amino Alcohols Data based on analogous amino alcohol ligand systems.

Reaction Metal Ligand Type Substrate Type Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Iridium PHOX Unfunctionalized Olefins Up to 99% urv.catacs.org
Michael Addition Copper Schiff Base Enones 16% beilstein-journals.org
Cyclopropanation Copper Schiff Base Olefins 14% beilstein-journals.org

While metal catalysis is a major area of application, derivatives of this compound are also finding use in organocatalysis. In this context, the chiral amine moiety can be used to activate substrates through the formation of enamine or iminium ion intermediates. This strategy mimics the action of certain enzymes and avoids the use of potentially toxic or expensive metals. caltech.edunih.gov

For example, chiral amines derived from amino alcohols can catalyze aldol (B89426) or Mannich reactions. caltech.edunih.gov The chiral scaffold, originating from the this compound backbone, directs the approach of the electrophile to the enamine intermediate, thereby controlling the stereochemistry of the newly formed carbon-carbon bond. Although research in this specific area is still developing, the principles of enamine and iminium catalysis provide a clear pathway for the application of these chiral building blocks in organocatalytic systems. caltech.edunii.ac.jp

As a Stereoselective Building Block for Complex Organic Molecule Synthesis

The well-defined stereochemistry of this compound makes it an excellent chiral building block, or "chiral template," for the synthesis of complex organic molecules. acs.org By incorporating this fragment into a larger structure, chemists can introduce specific stereocenters that guide the formation of subsequent stereogenic centers, ultimately leading to a single, desired stereoisomer of a complex target molecule.

The synthesis of natural products often requires the precise construction of multiple stereocenters. Chiral fragments like this compound can be employed as starting materials to set a key stereocenter early in a synthetic sequence. acs.org For example, the synthesis of certain polyketide or iridoid natural products may involve intermediates derived from chiral alcohols or amines. caltech.educanterbury.ac.nz The rigid structure and defined stereochemistry of the amino alcohol can be used to control diastereoselectivity in reactions such as aldol additions or cyclizations, which are common strategies in natural product synthesis. caltech.edu The bulky tert-butyl group can play a crucial role in directing the conformational preferences of intermediates, thereby influencing the stereochemical outcome of key bond-forming steps.

In medicinal chemistry, the three-dimensional shape of a molecule is critical for its biological activity. This compound serves as a valuable scaffold for the synthesis of potential pharmaceuticals and chemical probes. uni-rostock.de Its rigid framework is ideal for constructing libraries of compounds for screening purposes. thieme-connect.com

The amino and alcohol functionalities allow for the divergent synthesis of a variety of heterocyclic structures, which are common motifs in drug molecules. For instance, it can be incorporated into piperidine (B6355638) or other nitrogen-containing heterocycles, which are prevalent in many bioactive compounds. thieme-connect.commdpi.com The synthesis of 1,2-amino alcohols is a key step in creating these scaffolds. researchgate.net Furthermore, its derivatives have been investigated as components of potential therapeutic agents, such as melanin-concentrating hormone receptor antagonists and elastase inhibitors. uni-rostock.degoogle.com The defined stereochemistry of the building block ensures that the resulting pharmaceutical candidates are enantiomerically pure, which is often a strict requirement for regulatory approval.

Role in Materials Science and Supramolecular Chemistry

This compound, a chiral amino alcohol, possesses key structural features that make it a valuable building block in materials science and supramolecular chemistry. The combination of a primary amine and a secondary alcohol group allows for the formation of multiple hydrogen bonds, while the stereogenic center at the C2 position introduces chirality. Furthermore, the sterically demanding tert-butyl group can influence the packing and macroscopic properties of self-assembled systems and polymers. These characteristics enable its use in creating ordered, functional, and chiral materials.

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of self-assembly. When chiral molecules are used as the building blocks, their inherent asymmetry can be transferred to the macroscopic level, resulting in supramolecular structures with a specific handedness (e.g., helical fibers or twisted ribbons). Chiral 1,2-amino alcohols are particularly effective in this regard due to their capacity for directional hydrogen bonding.

While direct studies detailing the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest its significant potential in this field. Research on analogous systems demonstrates that chiral amines can induce chirality in assemblies of otherwise achiral molecules, leading to materials with properties like circularly polarized luminescence. rsc.org The chirality of amino acid residues in peptides, for instance, is known to direct their assembly into specific nanostructures, such as fibrils, tubes, or sheets. frontiersin.org This control over morphology is critical for applications in biomaterials and nanotechnology. frontiersin.org

Table 1: Principles of Chiral Self-Assembly Relevant to this compound

Principle Description Role of Chiral Amino Alcohol Potential Outcome
Chirality Transfer The handedness of a single molecule is expressed on a larger, supramolecular scale. The stereocenter of the amino alcohol acts as the source of chirality for the entire assembly. Formation of helical fibers, twisted ribbons, or chiral vesicles.
Hydrogen Bonding Directional non-covalent interactions guide the organization of molecules. The -NH2 and -OH groups form specific, directional bonds that create a repeating, ordered pattern. Stable, well-defined nanostructures. frontiersin.org
Steric Influence The size and shape of molecular groups affect molecular packing. The bulky tert-butyl group can influence the pitch of a helix or the spacing between layers in an assembly. Control over the dimensions and morphology of the final structure.

| Triggered Assembly | A chiral molecule induces achiral molecules to form a chiral assembly. | Can act as a "chiral trigger" to impart handedness to a system of achiral components. rsc.org | Functional materials with chiroptical properties. |

In polymer chemistry, this compound serves as a valuable monomer or modifying agent to introduce specific functionalities, chirality, and steric bulk into polymer chains. These features can influence the polymer's physical properties, such as its solubility, thermal stability, and self-assembly behavior in the solid state or in solution.

A documented application of this compound is its use as a building block in the synthesis of modified polyethylene (B3416737) glycol (PEG) derivatives. In one synthetic pathway, the amino group of this compound is first protected, for example, as a tert-butyl carbamate. This derivative is then attached to a polymer backbone, such as PEG, serving as a side chain. google.com This approach demonstrates the utility of the amino alcohol as a means to append a sterically hindered, chiral moiety onto a pre-existing polymer, thereby modifying its properties for specific applications, potentially in drug delivery or bioconjugation.

The incorporation of such chiral building blocks is a key strategy in the development of advanced polymers. The presence of the bulky tert-butyl group can create significant free volume within the polymer matrix or control intermolecular chain-chain interactions, affecting the material's macroscopic properties. Furthermore, when used as a chiral auxiliary, it can influence the stereochemistry of polymerization or serve as a chiral recognition site within the polymer structure.

Molecular recognition is a fundamental process in which a host molecule selectively binds to a specific guest molecule. Chemosensors are devices that utilize this principle to signal the presence of a particular chemical species. Chiral amino alcohols like this compound are excellent candidates for roles in non-biological chiral recognition systems, either as the target analyte or as a component of the sensor itself. Their value stems from their ability to form distinct diastereomeric complexes with other chiral molecules, which can have different physical properties.

A prominent example of this is in fluorescence-based assays designed to determine the enantiomeric excess of chiral compounds. nih.gov These systems operate through the dynamic self-assembly of multiple components. For instance, a chiral amino alcohol can be mixed with a fluorescent chiral ligand and a third component (like 2-formylphenylboronic acid) that facilitates the assembly. nih.gov The two enantiomers of the amino alcohol will form two different diastereomeric fluorescent complexes. These diastereomers exhibit distinct fluorescence intensities or wavelengths, allowing for the precise quantification of each enantiomer in a mixture. nih.gov This method provides a high-throughput platform for screening asymmetric reactions and discovering new chiral catalysts. nih.gov

The key to these systems is the creation of a chiral environment where the different spatial arrangements of the analyte's enantiomers lead to a measurable difference in the signal output. The amine and hydroxyl groups of this compound provide the necessary interaction points for forming these sensing complexes, while its defined stereochemistry ensures the discrimination between enantiomers.

Table 2: Components of a Representative Chiral Chemosensor System

Component Example Function
Chiral Analyte An enantiomeric mixture of an amino alcohol (e.g., this compound) The target molecule whose enantiomeric composition is to be determined. nih.gov
Fluorescent Ligand A chiral molecule containing a fluorophore (e.g., derived from BINOL or tryptophanol) Provides the detectable signal (fluorescence) that changes upon complexation. nih.gov
Assembling Agent 2-Formylphenylboronic acid Covalently and reversibly binds both the analyte and the ligand to form a stable, fluorescent diastereomeric complex. nih.gov

| Solvent | Acetonitrile | Provides the medium for the self-assembly process. nih.gov |

Future Directions and Emerging Research Avenues for 1 Amino 4,4 Dimethylpentan 2 Ol

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are predicted and optimized. For 1-Amino-4,4-dimethylpentan-2-ol, AI and machine learning (ML) can be instrumental in several areas:

Reaction Prediction: AI models, particularly those based on neural networks and deep learning, can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. researchgate.netacs.org For the synthesis and derivatization of this compound, these models could predict product structures, yields, and potential side products with increasing accuracy. This predictive power would accelerate the discovery of novel synthetic routes and the efficient modification of the molecule.

Optimization of Reaction Conditions: Machine learning algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading, solvent) to identify optimal conditions. researchgate.netacs.org This can lead to higher yields, reduced reaction times, and minimized waste. For the synthesis of this compound, an ML-driven approach could optimize existing methods or develop new, more efficient protocols. mdpi.com

Mechanistic Insights: AI can also aid in elucidating reaction mechanisms by analyzing complex reaction data and identifying key intermediates and transition states. researchgate.net This deeper understanding can guide the rational design of more efficient catalysts and reaction pathways for the synthesis and application of this chiral amino alcohol.

AI/ML Application AreaPotential Impact on this compound Research
Reaction Outcome Prediction Accelerated discovery of novel synthetic routes and derivatives.
Process Optimization Increased yields, reduced costs, and improved environmental footprint of synthesis. researchgate.net
Mechanism Elucidation Rational design of more efficient catalysts and reaction pathways.
Catalyst Design In silico screening and design of new catalysts for stereoselective synthesis. rsc.org

Exploration of Unconventional Reactivity and Cascade Reactions

Moving beyond traditional synthetic transformations, the exploration of unconventional reactivity and cascade reactions offers exciting possibilities for the efficient synthesis of complex molecules from this compound.

Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer significant advantages in terms of atom economy and operational efficiency. nih.govnsf.govgoogle.com For this compound, cascade reactions could be designed to introduce multiple functional groups or construct complex ring systems in a single operation. For instance, an initial reaction at the amino or hydroxyl group could trigger a subsequent cyclization or rearrangement, leading to novel molecular scaffolds. nih.govjove.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Exploring the use of this compound or its derivatives as organocatalysts could lead to new enantioselective transformations. Its chiral backbone makes it a promising candidate for applications in asymmetric catalysis. rroij.com

Photoredox Catalysis: This rapidly developing field utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. acs.org Investigating the photoredox-mediated reactions of this compound could unveil new pathways for its functionalization and incorporation into complex molecules.

Reaction TypePotential for this compoundExample of Application
Enzymatic Cascade Synthesis of complex chiral molecules from simple precursors. nih.govacs.orgMulti-enzyme systems for the production of high-value chiral amines and alcohols. acs.org
Organocascade Creation of multiple stereocenters in a single synthetic operation. nsf.govDienamine-iminium cascades for the synthesis of γ-amino alcohols. nsf.gov
Metal-Catalyzed Cascade Efficient construction of heterocyclic and polycyclic structures.Rhodium-catalyzed hydroformylation/amination sequences.

Development of Highly Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, a focus on sustainability and scalability is crucial for its broader application.

Biocatalysis: The use of enzymes as catalysts offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govfrontiersin.orghims-biocat.eu Engineered enzymes, such as transaminases and dehydrogenases, could be employed for the highly enantioselective synthesis of this compound. nih.gov Biocatalytic routes can provide a greener alternative to traditional chemical methods. wiley.com

Continuous Flow Chemistry: Performing reactions in continuous flow reactors can offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net Developing a continuous flow synthesis for this compound would be a major step towards its large-scale and cost-effective production.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research should focus on developing atom-economic syntheses of this compound and its derivatives, minimizing the generation of waste. hims-biocat.eu

Sustainability ApproachBenefit for this compound Synthesis
Biocatalysis High enantioselectivity, mild conditions, reduced waste. frontiersin.orghims-biocat.eu
Continuous Flow Synthesis Improved safety, scalability, and process control. researchgate.net
Electrochemical Synthesis Use of electricity as a clean reagent, potential for novel reactivity. rsc.org
Use of Renewable Feedstocks Reduced reliance on fossil fuels and a more sustainable chemical industry.

Discovery of Novel Non-Biological Applications

While chiral amino alcohols are well-known for their applications in the life sciences, exploring their potential in other areas could open up new avenues of research and commercialization.

Chiral Ligands for Asymmetric Catalysis: The unique stereochemistry of this compound makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. rroij.com These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the synthesis of enantiomerically pure compounds.

Fragment-Based Drug Discovery: The relatively small size and defined three-dimensional structure of this compound make it an ideal starting point for the synthesis of fragment libraries for use in fragment-based drug discovery (FBLD). nih.gov These fragments can be used to identify binding interactions with biological targets, providing starting points for the development of new therapeutic agents.

Materials Science: The incorporation of chiral building blocks like this compound into polymers and other materials can lead to novel properties, such as chiroptical behavior or the ability to form self-assembled structures.

Application AreaPotential Role of this compound
Asymmetric Catalysis Chiral ligand to induce stereoselectivity in metal-catalyzed reactions. rroij.com
Fragment-Based Drug Discovery Core scaffold for the synthesis of sp³-rich chiral fragments. nih.gov
Materials Science Chiral monomer for the synthesis of polymers with unique optical or recognition properties.
Chiral Resolving Agent Agent for the separation of enantiomers of other chiral compounds.

Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for understanding reaction mechanisms and optimizing reaction conditions.

In-Situ NMR Spectroscopy: The development of benchtop NMR spectrometers has made it possible to monitor reactions in real-time, providing detailed information about the concentrations of reactants, intermediates, and products. researchgate.netacs.orgutwente.nl This technique could be applied to study the kinetics and mechanism of reactions involving this compound.

Process Analytical Technology (PAT): The integration of various analytical techniques, such as infrared (IR) spectroscopy, Raman spectroscopy, and chromatography, into a chemical process allows for continuous monitoring and control. Implementing PAT for the synthesis of this compound would ensure consistent product quality and process efficiency.

Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques, such as reaction monitoring by mass spectrometry (RM-MS), can provide rapid and sensitive analysis of reaction mixtures, enabling the identification of transient intermediates and byproducts.

Analytical TechniqueApplication in this compound Research
In-Situ NMR Real-time monitoring of reaction kinetics and mechanism. researchgate.netacs.org
In-Situ IR/Raman Tracking the disappearance of reactants and formation of products.
Online HPLC/UPLC Quantifying the formation of products and byproducts in real-time. nih.gov
Mass Spectrometry Identification of reaction intermediates and elucidation of reaction pathways. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-4,4-dimethylpentan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of branched-chain amino alcohols like this compound typically involves reductive amination of ketones or oxyamination of alkenes. For example, reductive amination of 4,4-dimethylpentan-2-one using ammonia and hydrogen gas with a palladium catalyst can yield the target compound. Reaction parameters such as temperature (40–60°C), pressure (1–3 atm H₂), and solvent polarity (e.g., ethanol vs. THF) critically affect stereoselectivity and yield. Impurities like secondary amines may form if ammonia is insufficient . Alternative routes include hydroamination of alkenes using transition-metal catalysts (e.g., Ru or Ir complexes), though steric hindrance from the dimethyl groups may necessitate elevated temperatures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR can confirm branching (e.g., dimethyl groups at C4) and hydroxyl/amine proton environments. DEPT-135 helps distinguish CH₃ groups.
  • IR : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) verify functional groups.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (e.g., unreacted ketone or dimerized byproducts).
  • Elemental Analysis : Validate empirical formula (C₇H₁₇NO) with <0.3% deviation .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation due to the amine and alcohol moieties. Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials. Use molecular sieves (3Å) to absorb moisture. Degradation can be monitored via TLC (silica gel, ethyl acetate/hexane) or periodic NMR analysis. Avoid prolonged exposure to light, as UV may catalyze decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental and DFT-calculated NMR shifts often arise from solvent effects or conformational flexibility. Perform solvent corrections (e.g., using PCM models in Gaussian or ORCA) and compare rotamer populations via NOESY. For example, the C2 hydroxyl group may exhibit variable coupling constants (³JHH) depending on hydrogen bonding. Validate with variable-temperature NMR to assess dynamic effects .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodological Answer : The dimethyl groups at C4 create steric bulk, limiting access to the amine and hydroxyl sites. Strategies include:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine and silyl ethers (e.g., TBS) for the hydroxyl to reduce steric clash during alkylation/acylation.
  • Microwave-Assisted Synthesis : Enhance reaction kinetics for sluggish transformations (e.g., Mitsunobu reactions).
  • Bulky Catalysts : Employ N-heterocyclic carbenes (NHCs) or Grubbs catalysts for selective modifications .

Q. How can enantiomeric resolution be achieved for this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers. Alternatively, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures can resolve racemates. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For kinetic resolution, use enzymes like lipases in organic-aqueous biphasic systems .

Q. What computational models predict the compound’s bioavailability or toxicity in preclinical studies?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME or ProTox-II) to estimate logP (hydrophobicity), CNS permeability, and hepatotoxicity. Molecular docking (AutoDock Vina) into targets like cytochrome P450 enzymes identifies metabolic hotspots. MD simulations (GROMACS) assess membrane permeability based on free-energy profiles .

Q. How do pH and solvent polarity affect the compound’s reactivity in catalytic applications?

  • Methodological Answer : The amine’s pKa (~9.5) dictates protonation state in aqueous vs. nonpolar solvents. In basic conditions (pH >10), the deprotonated amine acts as a nucleophile, facilitating SN2 reactions. In polar aprotic solvents (DMF, DMSO), hydrogen bonding with the hydroxyl group stabilizes transition states. Use Hammett plots to correlate substituent effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.